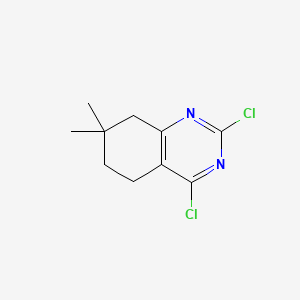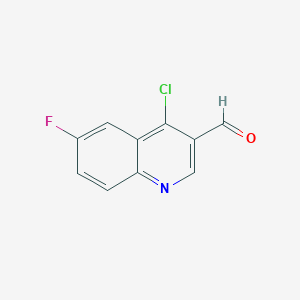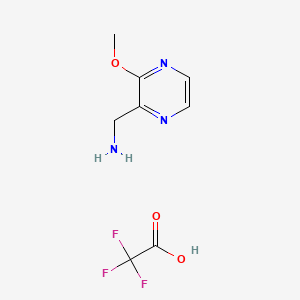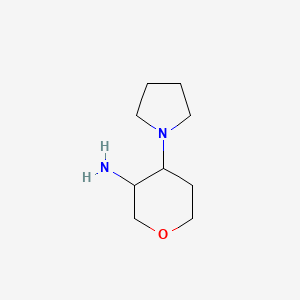
4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused with a pyrrolidine ring and an amine group. Its molecular formula is C8H16N2O, and it is known for its versatility in synthetic chemistry and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of trans-4-(1-pyrrolidinyl)tetrahydro-3,4-furanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as NaBH4 or LiAlH4 to yield different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in THF at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an analgesic agent.
Wirkmechanismus
The mechanism of action of Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4-(1-pyrrolidinyl)-3-furanol: Similar structure but with a furan ring instead of a pyran ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
Tetrahydro-4-(1-pyrrolidinyl)-2H-pyran-3-amine is unique due to its combination of a tetrahydropyran ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-pyrrolidin-1-yloxan-3-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-7-12-6-3-9(8)11-4-1-2-5-11/h8-9H,1-7,10H2 |
InChI-Schlüssel |
HWKKXSCZWILNQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CCOCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



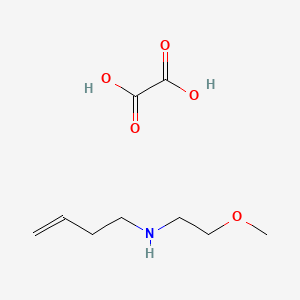

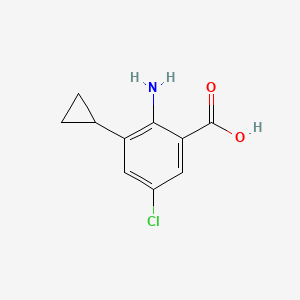
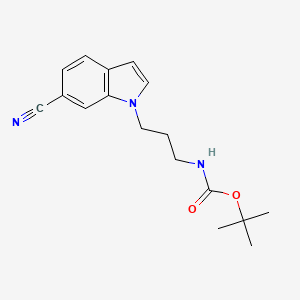

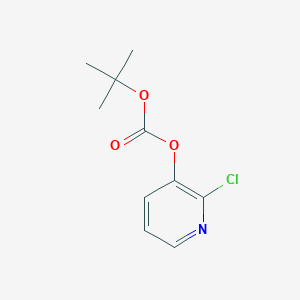
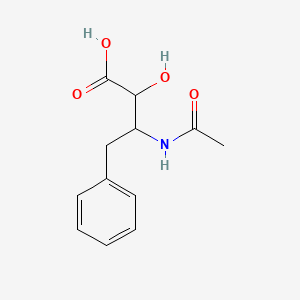
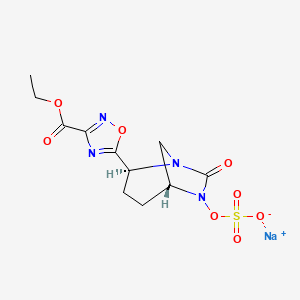
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
